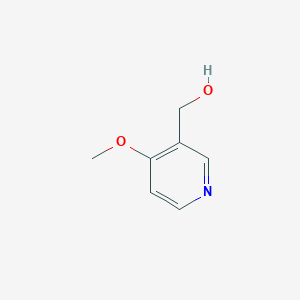

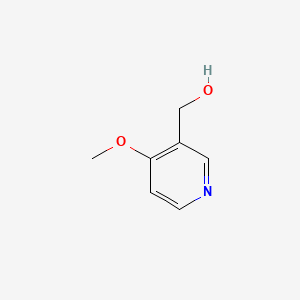

(4-Methoxypyridin-3-yl)methanol

Description

Structure

2D Structure

Properties

IUPAC Name |

(4-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNUFEHYGMCMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309648 | |

| Record name | 4-Methoxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-47-6 | |

| Record name | 4-Methoxy-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxypyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-3-yl)methanol, with the CAS number 120277-47-6 , is a substituted pyridylmethanol derivative. While its direct biological activities and applications are not as extensively documented as some of its structural analogs, its unique arrangement of a methoxy and a hydroxymethyl group on the pyridine ring makes it a valuable building block in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its known properties, and contextualizes its potential applications through comparison with structurally related compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 120277-47-6 | Internal Search |

| Molecular Formula | C₇H₉NO₂ | Internal Search |

| Molecular Weight | 139.15 g/mol | Internal Search |

| Boiling Point | 268.65°C at 760 mmHg | Internal Search |

| Density | 1.155 g/cm³ | Internal Search |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptually approached through established methods for the functionalization of pyridine rings. The synthesis would likely involve the introduction of the hydroxymethyl and methoxy groups onto a pyridine scaffold.

A plausible synthetic route could involve the following conceptual steps, illustrated in the workflow diagram below. This is a generalized representation and would require optimization of reagents and reaction conditions.

Caption: Conceptual synthetic workflow for this compound.

Applications in Drug Discovery and Development

While direct applications of this compound are not extensively reported, its structural motifs are present in various biologically active molecules. Its utility is best understood by examining a closely related and well-studied analogue, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol .

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a crucial intermediate in the synthesis of a major class of drugs known as proton pump inhibitors (PPIs) , which include blockbuster drugs like omeprazole and lansoprazole. These drugs are used to treat acid-reflux disorders and ulcers.

The general role of this pyridylmethanol derivative in the synthesis of PPIs is outlined in the signaling pathway diagram below.

Caption: General synthetic pathway to Proton Pump Inhibitors (PPIs) utilizing a pyridylmethanol analog.

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. The methoxy and hydroxymethyl groups provide handles for further chemical modification, allowing for the exploration of structure-activity relationships in various drug discovery programs.

Potential Biological Significance

The pyridine ring is a common feature in many biologically active compounds. The electronic properties of the ring, influenced by substituents like the methoxy group, can play a significant role in molecular interactions with biological targets. Methoxy-substituted pyridines have been investigated as components of inhibitors for various enzymes and receptors. For instance, derivatives of methoxypyridine have been explored as potential PI3K/mTOR dual inhibitors, which are targets in cancer therapy.

The development of novel therapeutics often involves the synthesis of a library of related compounds to optimize activity and pharmacokinetic properties. This compound represents a valuable, yet underexplored, starting point for such endeavors.

Conclusion

This compound is a chemical entity with established physical properties and a clear potential for application in synthetic and medicinal chemistry. While detailed experimental protocols and direct biological activity data are currently limited in publicly accessible literature, its structural relationship to key pharmaceutical intermediates suggests its value as a building block for the discovery of new bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug development and other chemical sciences.

Physical and chemical properties of (4-Methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for (4-Methoxypyridin-3-yl)methanol is limited. This guide provides the available information for the target compound and supplements it with data and protocols for the closely related and structurally similar compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, to offer relevant insights. All data and protocols for the related compound are explicitly identified.

Introduction

This compound is a pyridylmethanol derivative characterized by a methoxy group at the 4-position and a hydroxymethyl group at the 3-position of the pyridine ring.[1] Such substituted pyridines are significant building blocks in medicinal chemistry and materials science. Due to the limited specific data on this compound, this guide also draws upon information from its close analogue, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, which is a key intermediate in the synthesis of proton pump inhibitors (PPIs).[2]

Physicochemical Properties

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Monoisotopic Mass | 139.06332 Da | [1] |

| InChI | InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3 | [1] |

| InChIKey | OUNUFEHYGMCMEM-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=NC=C1)CO | [1] |

| XlogP (Predicted) | -0.1 | [1] |

Table 2: Experimental Properties of the Related Compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

| Property | Value | Source |

| CAS Number | 86604-78-6 | [2] |

| Molecular Formula | C₉H₁₃NO₂ | [2] |

| Molecular Weight | 167.21 g/mol | [2] |

| Melting Point | 56.5-60.5 °C | [2] |

| Boiling Point | 115-135 °C (at 0.01 Torr) | [2] |

| Solubility | Slightly soluble in Chloroform | [2] |

Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for this compound are not available. Predicted mass spectrometry data is presented below. For reference, information on available spectra for the related compound is also included.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 140.07060 | 125.6 |

| [M+Na]⁺ | 162.05254 | 134.4 |

| [M-H]⁻ | 138.05604 | 127.0 |

| [M+NH₄]⁺ | 157.09714 | 145.6 |

| [M+K]⁺ | 178.02648 | 133.1 |

| [M+H-H₂O]⁺ | 122.06058 | 119.7 |

| Data from PubChemLite. The Collision Cross Section (CCS) values are predicted.[1] |

Spectral Data Availability for the Related Compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not readily found in the searched literature. However, detailed methodologies for the synthesis of the related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, are available and provide a relevant framework for general synthetic strategies for substituted pyridylmethanols.

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from its Acetate Precursor[2]

This protocol describes the hydrolysis of the corresponding acetate to yield the target alcohol.

Materials:

-

(4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate (94.9 g)

-

Ethanol (570 ml)

-

3N Sodium hydroxide solution (285 ml)

-

Methylene chloride

-

Sodium sulfate

-

Petroleum ether

Procedure:

-

Dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.

-

Cool the solution to 0°C.

-

Add 285 ml of 3N sodium hydroxide solution dropwise.

-

Stir the mixture at room temperature for 3 hours.

-

Remove the ethanol under reduced pressure.

-

Extract the residual aqueous solution three times with 300 ml of methylene chloride for each extraction.

-

Dry the combined organic extracts over sodium sulfate.

-

Evaporate the solvent in vacuo.

-

Crystallize the residue from petroleum ether to yield the product.

Expected Outcome: The product is obtained as a crystalline solid with a melting point of 49-51°C.[2]

Purification

Purification of pyridylmethanol derivatives often involves standard laboratory techniques such as:

-

Crystallization: As described in the protocol above, crystallization from a suitable solvent system (e.g., petroleum ether) is a common method for purifying solid derivatives.[2]

-

Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard purification technique. The choice of eluent would be determined by the polarity of the specific compound and its impurities, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[3]

Reactivity and Potential Applications

This compound is described as a derivative available for oxidation, substitution, and hydrogen-bonding studies. It is commonly employed in the synthesis of heteroaromatic alcohols, ligand formation, and research on pyridine derivatization.

The hydroxymethyl group is a versatile functional group that can undergo various chemical transformations, including:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

-

Conversion to a Leaving Group: The hydroxyl group can be converted to a good leaving group (e.g., a halide or a sulfonate ester) to facilitate nucleophilic substitution reactions. For instance, treatment with thionyl chloride can convert the hydroxymethyl group to a chloromethyl group, a key step in the synthesis of some PPIs using the related compound.[2]

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a general workflow for the synthesis and analysis of a pyridylmethanol derivative, as specific pathways for this compound are not detailed in the available literature.

Caption: General synthesis workflow for a pyridylmethanol derivative.

Caption: General analytical workflow for a pyridylmethanol derivative.

Biological Activity

There is no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of substituted pyridines is known to exhibit a wide range of pharmacological activities.

Conclusion

This compound is a substituted pyridine derivative with potential applications in synthetic chemistry. While basic identifying information and predicted properties are available, a comprehensive understanding of its physical, chemical, and biological properties is hampered by a lack of published experimental data. The provided experimental protocols and data for the closely related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, offer valuable insights into the potential synthesis, purification, and properties of this class of compounds. Further research is required to fully characterize this compound and explore its potential applications.

References

Structural Analysis of (4-Methoxypyridin-3-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development. Its structural confirmation is paramount for its application in the synthesis of complex pharmaceutical agents. This technical guide provides a summary of the available structural data and outlines a general approach to its synthesis and characterization. Despite a comprehensive search of publicly available data, detailed experimental spectra (¹H NMR, ¹³C NMR, IR) and a specific, validated synthesis protocol for this compound remain elusive. This document, therefore, serves as a foundational guide, compiling predicted data and outlining the necessary experimental workflows for its definitive structural elucidation.

Introduction

This compound, a substituted pyridylmethanol derivative, holds significance as a potential intermediate in the synthesis of novel therapeutic agents. The presence of a methoxy group and a hydroxymethyl group on the pyridine ring offers versatile handles for chemical modification. Accurate structural and spectroscopic data are critical for ensuring the purity and identity of this compound in any synthetic pathway.

Structural and Physicochemical Properties

The fundamental properties of this compound are summarized in Table 1. This information is based on data aggregated from chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120277-47-6 | Chemical Supplier Data |

| Molecular Formula | C₇H₉NO₂ | PubChem |

| Molecular Weight | 139.15 g/mol | PubChem |

| Canonical SMILES | COC1=C(C=NC=C1)CO | PubChem |

| InChI | InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3 | PubChem |

| InChIKey | OUNUFEHYGMCMEM-UHFFFAOYSA-N | PubChem |

Predicted Spectroscopic Data for Structural Confirmation

In the absence of publicly available experimental spectra, theoretical predictions provide a valuable reference for the structural confirmation of this compound.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 2. These values are essential for the initial identification of the compound in mass spectrometric analyses.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.0706 |

| [M+Na]⁺ | 162.0525 |

| [M-H]⁻ | 138.0560 |

| [M+NH₄]⁺ | 157.0971 |

| [M+K]⁺ | 178.0265 |

Data sourced from PubChem.

Proposed Experimental Protocols for Synthesis and Characterization

Proposed Synthesis Workflow

A plausible synthetic route to this compound could involve the reduction of a corresponding carboxylic acid or ester derivative, or the hydroxymethylation of a suitable pyridine precursor. The logical flow of a potential synthesis and characterization process is depicted in the following diagram.

Caption: A logical workflow for the synthesis and structural confirmation of the target compound.

Detailed Methodologies for Characterization

To definitively confirm the structure of synthesized this compound, a suite of spectroscopic analyses is required.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. Chemical shifts, splitting patterns, and integration values would be crucial for assigning each proton.

-

¹³C NMR: The carbon NMR spectrum should reveal the expected number of carbon signals corresponding to the pyridine ring carbons, the methylene carbon, and the methoxy carbon.

4.2.2. Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and the C-O stretching of the ether and alcohol functionalities.

4.2.3. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecular ion, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would provide further structural evidence.

Signaling Pathways and Logical Relationships

Given the nature of this compound as a synthetic building block, its direct involvement in biological signaling pathways is not documented. However, its utility lies in the synthesis of molecules that may target such pathways. The logical relationship for its application in drug discovery is outlined below.

Caption: The logical progression from a chemical building block to a potential therapeutic agent.

Conclusion

The structural confirmation of this compound is a critical step for its use in research and development. While publicly accessible, detailed experimental data is currently lacking, this guide provides a framework for its synthesis and comprehensive characterization using standard analytical techniques. The predicted spectroscopic data herein serves as a valuable reference for researchers undertaking the synthesis and structural elucidation of this important chemical entity. Further research to publish a definitive synthesis protocol and complete spectral characterization is highly encouraged to facilitate its broader application in the scientific community.

Spectroscopic Data and Experimental Protocols for (4-Methoxypyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted mass spectrometry data for this compound alongside a detailed analysis of experimental spectroscopic data for the closely related analogue, (6-methoxypyridin-3-yl)methanol. This comparative approach offers valuable insights into the expected spectral characteristics of the target molecule.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data. Mass spectrometry data for this compound is based on computational predictions, while the NMR and IR data are experimental values for the analogue (6-methoxypyridin-3-yl)methanol.

Mass Spectrometry (MS) - Predicted Data for this compound

The predicted mass-to-charge ratios (m/z) for various adducts of this compound provide critical information for its identification in mass spectrometric analysis.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.07060 |

| [M+Na]⁺ | 162.05254 |

| [M-H]⁻ | 138.05604 |

| [M+NH₄]⁺ | 157.09714 |

| [M+K]⁺ | 178.02648 |

| [M+H-H₂O]⁺ | 122.06058 |

¹H NMR Data for Analogue: (6-methoxypyridin-3-yl)methanol

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The following data was reported in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.11 | d, J=2.4Hz | 1H | H-2 (proton on the pyridine ring) |

| 7.62 | dd, J=2.4Hz, 8.8Hz | 1H | H-4 (proton on the pyridine ring) |

| 6.75 | d, J=8.8Hz | 1H | H-5 (proton on the pyridine ring) |

| 4.62 | s | 2H | -CH₂OH (methylene protons) |

| 3.93 | s | 3H | -OCH₃ (methoxy protons) |

Data obtained from ChemicalBook for (6-methoxypyridin-3-yl)methanol.

¹³C NMR Data for Analogue: (6-methoxypyridin-3-yl)methanol

Infrared (IR) Spectroscopy Data for Alcohols

Infrared spectroscopy is a valuable tool for identifying functional groups. For an alcohol like this compound, the following characteristic absorption bands are expected.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 3150 | Variable | C-H stretch (aromatic) |

| 1300 - 1000 | Strong | C-O stretch |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the structural elucidation of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.[3]

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.[4]

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Common choices include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[4]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition:

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle and a sufficient relaxation delay to ensure quantitative integration if required.[5]

-

-

¹³C NMR Experiment:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[4]

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.[6]

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.[7]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]

Data Acquisition:

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key bands to look for include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methoxy group, and the C-O stretch.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structure elucidation.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for volatile, thermally stable small molecules.[8][9]

Sample Preparation:

-

Purity: Ensure the sample is as pure as possible to avoid interference from impurities.

-

Dissolution: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 10-100 micrograms per mL.

-

Introduction: The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).[8]

Data Acquisition (Electron Ionization - EI):

-

Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.[9][10]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Analysis:

-

Molecular Ion Peak: Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.

-

Fragmentation Pattern: Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule. The fragmentation of heterocyclic compounds often follows specific pathways that can be diagnostic.[10]

-

High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the ions, allowing for the determination of the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

- 1. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. acgpubs.org [acgpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. rsc.org [rsc.org]

Solubility profile of (4-Methoxypyridin-3-yl)methanol in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of (4-Methoxypyridin-3-yl)methanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive overview of inferred qualitative solubility characteristics derived from its use in organic synthesis. Furthermore, it presents a detailed, standard experimental protocol for the quantitative determination of its solubility in various solvents. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively handle and utilize this compound in their work and to establish a framework for generating precise solubility data.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its solubility in a range of solvents is fundamental for its effective use in reaction chemistry, for the development of purification and crystallization methods, and for formulation studies. The molecular structure of this compound, featuring a polar hydroxyl group, a methoxy group, and a pyridine ring, suggests a varied solubility profile across different solvent classes.

Inferred Solubility Profile

The following table summarizes the inferred qualitative solubility of a structurally similar compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, which can serve as a preliminary guide.[1]

| Solvent Class | Solvent | Inferred Solubility | Rationale from Synthetic Procedures |

| Polar Protic | Methanol | Soluble | Used as a solvent in synthesis.[2] |

| Ethanol | Soluble | Used as a reaction solvent.[2] | |

| Water | Some Degree of Solubility | Used as a solvent in synthesis.[1] | |

| Polar Aprotic | Dichloromethane | Good Solubility | Used as an extraction solvent.[2] |

| Nonpolar | Petroleum Ether | Low Solubility | Used as a crystallization solvent, indicating low solubility.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in various solvents.[1]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Vials with tight-sealing caps

-

Temperature-controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Methodology:

-

Preparation of Supersaturated Solution:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.[1]

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter appropriate for the solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Carefully take a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, with a pre-established calibration curve.[1]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

The experiment should be repeated at various temperatures to construct a solubility curve.[1]

-

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its solubility can be inferred from its use in chemical synthesis. For drug development and process chemistry, where precise solubility data is critical, the provided isothermal shake-flask method offers a reliable and standardized approach for its determination. The generation of such data will be invaluable for the optimization of reaction conditions, purification protocols, and formulation development involving this compound.

References

(4-Methoxypyridin-3-yl)methanol: A Technical Guide for Chemical Researchers

Executive Summary

(4-Methoxypyridin-3-yl)methanol (CAS No. 120277-47-6) is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structural features, comprising a pyridine ring with methoxy and hydroxymethyl functionalities, make it a key building block in the development of more complex molecules, particularly within the pharmaceutical industry. This technical guide provides an overview of the commercially available suppliers, physicochemical properties, a representative synthetic approach, and its role as a chemical intermediate. Due to the limited publicly available data specifically for this compound, information from closely related analogues, primarily (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is referenced to provide a broader context for its chemical behavior and applications.

Commercial Availability

This compound is available from a number of chemical suppliers. The following table summarizes a selection of commercially available sources. Researchers are advised to contact the suppliers directly for current pricing, purity, and availability.

| Supplier Name | Website | Notes |

| BOC Sciences | --INVALID-LINK-- | A global supplier of a wide range of chemicals for research and development.[] |

| Guidechem | --INVALID-LINK-- | A platform connecting buyers with chemical manufacturers and suppliers.[2] |

| Capot Chemical | --INVALID-LINK-- | A supplier of fine chemicals for research and industry.[3] |

| BLD Pharmatech | --INVALID-LINK-- | A supplier of building blocks and intermediates for pharmaceutical and biotech research. |

| Nanjing Chemlin Chemical Co., Ltd. | Not directly available | Listed as a supplier on Guidechem.[2] |

| Frontier Scientific, Inc. | --INVALID-LINK-- | A provider of fine chemicals and research products.[2] |

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | This compound | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (Analogue) |

| CAS Number | 120277-47-6[3] | 86604-78-6[4] |

| Molecular Formula | C₇H₉NO₂[3] | C₉H₁₃NO₂[4] |

| Molecular Weight | 139.15 g/mol [3] | 167.21 g/mol [4] |

| Appearance | Not specified | White to light brown powder or crystal[5] |

| Melting Point | Not specified | 56.5-60.5 °C[5] |

| Boiling Point | Not specified | 115-135 °C at 0.01 Torr[5] |

| Solubility | Not specified | Slightly soluble in Chloroform[5] |

Spectroscopic Data: While specific spectra for this compound are not provided in the search results, predicted mass spectrometry data is available.[6] Researchers requiring detailed spectroscopic information, such as ¹H and ¹³C NMR, are advised to acquire this data upon purchase or consult specialized spectroscopic databases.

Synthesis and Manufacturing

A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the performed searches. However, based on general organic chemistry principles and established synthetic routes for analogous pyridine derivatives, a representative synthetic workflow can be proposed. The synthesis of the related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, often involves the reduction of a nitrile to an amine, followed by diazotization to yield the alcohol.[7][8]

Representative Synthetic Workflow

The following diagram illustrates a plausible, though not explicitly documented, synthetic route to this compound, starting from a suitable cyanopyridine precursor. This workflow is intended for illustrative purposes to guide synthetic strategy.

Figure 1: A representative two-step synthesis of this compound.

Methodology Considerations (Based on Analogous Syntheses)

-

Step 1: Catalytic Hydrogenation of 4-Methoxy-3-cyanopyridine: The reduction of the nitrile group to a primary amine is a common transformation. Raney Nickel is a frequently used catalyst for this purpose in an ammonia-saturated methanolic solution to suppress the formation of secondary amines.[8] The reaction is typically carried out under a hydrogen atmosphere.

-

Step 2: Diazotization of (4-Methoxypyridin-3-yl)methanamine: The resulting aminomethylpyridine can be converted to the corresponding alcohol via diazotization. This reaction involves treating the amine with sodium nitrite in the presence of a strong aqueous acid, such as sulfuric or hydrochloric acid, at low temperatures (typically 0-5 °C) to form an unstable diazonium salt, which then hydrolyzes to the alcohol.

Applications in Drug Development

This compound's primary utility is as a chemical intermediate in the synthesis of more complex, biologically active molecules. While specific examples directly citing this compound are scarce in the provided search results, its structural motif is relevant to the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-reflux disorders.[4][5] The related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a well-documented precursor to the blockbuster drug omeprazole.[7][9]

The general workflow for the application of such pyridine methanol derivatives in PPI synthesis involves the activation of the hydroxyl group, typically by conversion to a leaving group like a chloride, followed by coupling with a benzimidazole core.

Figure 2: General workflow for the use of pyridine methanol derivatives in PPI synthesis.

Biological Activity and Signaling Pathways

There is no publicly available information to suggest that this compound has any direct biological activity or is involved in any specific signaling pathways. Its significance in a biological context is as a precursor to pharmacologically active compounds.

Conclusion

This compound is a commercially available pyridine derivative with a clear, albeit not extensively documented, role as an intermediate in chemical synthesis. While a comprehensive dataset on its properties and a specific, validated synthesis protocol are lacking in readily accessible literature, its structural similarity to key intermediates in the synthesis of proton pump inhibitors provides a strong indication of its potential applications. Further research and publication of its detailed chemical and physical properties would be beneficial to the scientific community. Researchers interested in utilizing this compound are encouraged to perform their own characterization and to develop synthetic procedures based on established methodologies for related compounds.

References

The Discovery and Synthesis of (4-Methoxypyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-3-yl)methanol is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive review of the discovery and synthetic routes leading to this compound. Detailed experimental protocols, quantitative data, and a logical workflow of the synthetic pathway are presented to facilitate its preparation and use in research and development.

Introduction

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring a methoxy group at the 4-position and a hydroxymethyl group at the 3-position, offers unique opportunities for chemical modification and interaction with biological targets. While the exact "discovery" of this compound is not documented as a singular event, its emergence in the scientific literature is closely tied to the broader exploration of substituted pyridines as key intermediates in the synthesis of complex molecules. Its utility is highlighted by its appearance as a reactant in the synthesis of novel therapeutic agents, as evidenced in recent patent literature.

This guide focuses on the most plausible and documented synthetic pathways to obtain this compound, drawing from analogous reactions and established synthetic methodologies for related pyridine derivatives.

Synthetic Pathways

The most logical and efficient synthesis of this compound proceeds through a two-step sequence starting from the commercially available 4-methoxypyridine. This pathway involves:

-

Formylation of 4-methoxypyridine to introduce a carbonyl group at the 3-position, yielding 4-methoxypyridine-3-carboxaldehyde.

-

Reduction of the carboxaldehyde to the corresponding primary alcohol, this compound.

An analogous, albeit more complex, route has been reported for the synthesis of the brominated derivative, (2-bromo-4-methoxypyridin-3-yl)methanol, which supports the feasibility of this approach.

Logical Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway from 4-methoxypyridine to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for analogous pyridine derivatives[1].

Step 1: Synthesis of 4-Methoxypyridine-3-carboxaldehyde

Materials:

-

4-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of 4-methoxypyridine (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

Anhydrous N,N-dimethylformamide (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is allowed to warm to room temperature and then extracted with dichloromethane (3 x volumes).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-methoxypyridine-3-carboxaldehyde.

-

The crude product can be purified by silica gel column chromatography.

Step 2: Synthesis of this compound

Materials:

-

4-Methoxypyridine-3-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

4-Methoxypyridine-3-carboxaldehyde (1.0 equivalent) is dissolved in methanol in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.5 equivalents) is added portion-wise to the solution, and the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the careful addition of deionized water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford this compound.

-

The product can be further purified by recrystallization or silica gel chromatography if necessary.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for analogous reactions.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Reference |

| 1 | Formylation | 4-Methoxypyridine | 4-Methoxypyridine-3-carboxaldehyde | n-BuLi, DMF | 60-75 | [1] |

| 2 | Reduction | 4-Methoxypyridine-3-carboxaldehyde | This compound | NaBH₄ | >90 |

Conclusion

This technical guide outlines a reliable and reproducible synthetic pathway for the preparation of this compound, a valuable building block for drug discovery and development. The provided experimental protocols, based on well-established chemical transformations, offer a clear roadmap for researchers and scientists to access this important compound. The logical workflow and summarized quantitative data further aid in the planning and execution of its synthesis. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, efficient access to key intermediates like this compound is of paramount importance.

References

An In-depth Technical Guide on the Safety and Handling of (4-Methoxypyridin-3-yl)methanol

Introduction

(4-Methoxypyridin-3-yl)methanol is a heterocyclic organic compound, specifically a substituted pyridine. Such compounds are common building blocks in medicinal chemistry and drug development. Due to its chemical structure, which includes a pyridine ring and a methanol group, it should be handled with the care afforded to novel research chemicals whose toxicological properties have not been fully characterized. This guide provides a framework for its safe handling, storage, and disposal.

Hazard Identification and Classification

While specific GHS hazard classifications for this compound are not available, related compounds like (6-Methoxypyridin-3-yl)methanol provide an indication of potential hazards.[1]

Anticipated Potential Hazards:

-

Acute Oral Toxicity: May be harmful if swallowed.[1]

-

Skin Irritation: May cause skin irritation upon contact.[1]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

It is crucial to handle this compound as potentially hazardous until comprehensive toxicological data becomes available.

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table below includes data for this compound from prediction databases and experimental data from a related isomer, (6-Methoxypyridin-3-yl)methanol, for comparison.

| Property | This compound | (6-Methoxypyridin-3-yl)methanol (Isomer) |

| Molecular Formula | C₇H₉NO₂ | C₇H₉NO₂[1] |

| Molecular Weight | 139.15 g/mol [3] | 139.15 g/mol [1] |

| Appearance | Solid (Assumed) | Not specified |

| XlogP (Predicted) | -0.1[3] | 0.3[1] |

| Monoisotopic Mass | 139.06332 Da[3] | 139.063328530 Da[1] |

Handling and Storage

Safe handling and storage are paramount to minimizing exposure risk.

4.1 Engineering Controls

-

Work should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

-

Ensure safety showers and eyewash stations are readily accessible.

4.2 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[4]

-

Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[2]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

4.3 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up or in an otherwise secure area.[2]

Experimental Protocols & Workflows

Detailed experimental protocols involving this specific compound are not publicly available. The following sections provide generalized workflows for handling chemical reagents in a research setting.

5.1 General Handling Workflow for a Solid Chemical

This logical workflow outlines the standard procedure for handling a powdered or solid research chemical.

Caption: Standard workflow for weighing and handling a solid chemical reagent.

5.2 First-Aid Procedures Workflow

In case of accidental exposure, the following steps should be taken immediately.

Caption: First-aid response workflow for different types of chemical exposure.

Toxicological Information

No specific toxicological studies for this compound are available. The primary health concerns are based on analogs and include irritation to the skin, eyes, and respiratory system, as well as potential harm if swallowed.[1][2] Chronic effects and carcinogenicity are unknown.

Disposal Considerations

All waste materials should be handled as hazardous chemical waste.

-

Dispose of the compound and any contaminated materials in a designated, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general trash.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the mechanism of action or specific signaling pathways affected by this compound. As a novel research chemical, its biological effects are likely uncharacterized. Any investigation into its activity should be approached with the assumption that it could have potent and unknown biological effects.

References

An In-depth Technical Guide to (4-Methoxypyridin-3-yl)methanol

This technical guide provides a comprehensive overview of (4-Methoxypyridin-3-yl)methanol, a key pyridylmethanol derivative. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the compound's nomenclature, physicochemical properties, and detailed synthetic methodologies.

Chemical Identity and Nomenclature

The compound with the chemical structure of a methanol group attached to the 3-position of a 4-methoxypyridine ring is systematically named according to IUPAC nomenclature. Its identity is further confirmed by its unique CAS Registry Number.

IUPAC Name: this compound[1]

CAS Number: 120277-47-6[1][2][3][4]

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [2][4] |

| Molecular Weight | 139.15 g/mol | [2] |

| Boiling Point | 268.65°C at 760 mmHg | [1] |

| Density | 1.155 g/cm³ | [1] |

| Predicted XlogP | -0.1 | |

| Purity | Typically ≥95% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective strategy involves the reduction of the corresponding aldehyde, 4-methoxy-3-pyridinecarboxaldehyde. This section outlines a detailed experimental protocol based on established chemical transformations for similar pyridine derivatives.

Synthetic Pathway Overview

A plausible and efficient synthetic route to this compound starts from a suitable 4-methoxypyridine precursor. The key steps involve the introduction of a formyl group at the 3-position, followed by its selective reduction to a hydroxymethyl group.

Caption: A general synthetic pathway for this compound.

Detailed Experimental Protocol: Reduction of 4-Methoxy-3-pyridinecarboxaldehyde

This protocol describes the reduction of 4-methoxy-3-pyridinecarboxaldehyde to this compound using sodium borohydride, a mild and selective reducing agent.

Materials:

-

4-Methoxy-3-pyridinecarboxaldehyde

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (or Ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-pyridinecarboxaldehyde in a suitable protic solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) in small portions to the cooled solution. An excess of NaBH₄ (typically 1.1 to 1.5 molar equivalents) is used to ensure complete reduction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (e.g., 1M HCl) to decompose the excess NaBH₄.

-

Solvent Removal: Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

-

Extraction: Extract the remaining aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by crystallization or column chromatography on silica gel.

Structural Representation

The chemical structure of this compound is depicted below.

Caption: Structure of this compound.

References

Methodological & Application

Synthesis Protocol for (4-Methoxypyridin-3-yl)methanol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-3-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly recognized for its role as a key intermediate in the preparation of various pharmaceutical compounds. Its structure, featuring a substituted pyridine ring with a reactive hydroxymethyl group, allows for diverse chemical modifications. This application note provides a detailed two-step protocol for the synthesis of this compound, commencing from the commercially available 4-methoxypyridine. The synthesis involves an initial directed ortho-lithiation and formylation to produce the intermediate, 4-methoxypyridine-3-carbaldehyde, which is subsequently reduced to the target alcohol. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for the reagents, intermediate, and final product is presented below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Safety Hazards |

| 4-Methoxypyridine | C₆H₇NO | 109.13 | 108-111 (at 65 mmHg) | 1.075 | Skin/eye irritation[1] |

| n-Butyllithium (1.6M in hexanes) | C₄H₉Li | 64.06 | N/A | N/A | Pyrophoric, water-reactive, corrosive[2][3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.949 | Harmful, irritant, reproductive toxin[4][5] |

| 4-Methoxypyridine-3-carbaldehyde | C₇H₇NO₂ | 137.14 | 262.9 (at 760 mmHg) | 1.159 | N/A |

| Sodium Borohydride | NaBH₄ | 37.83 | Decomposes | 1.07 | Water-reactive, toxic, corrosive[6][] |

| This compound | C₇H₉NO₂ | 139.15 | 268.65 (at 760 mmHg) | 1.155 | N/A |

Detailed Experimental Protocol

This synthesis is performed in two main stages: the formation of the aldehyde intermediate and its subsequent reduction to the desired alcohol.

Stage 1: Synthesis of 4-Methoxypyridine-3-carbaldehyde

This stage involves the directed ortho-lithiation of 4-methoxypyridine followed by formylation using N,N-dimethylformamide (DMF).

Materials:

-

4-Methoxypyridine

-

n-Butyllithium (1.6M solution in hexanes)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Add 4-methoxypyridine (1.0 eq) to anhydrous THF in the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 1.6M solution in hexanes) dropwise via the dropping funnel while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for an additional 2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude 4-methoxypyridine-3-carbaldehyde, which can be purified by column chromatography on silica gel.

Stage 2: Synthesis of this compound

This stage involves the reduction of the aldehyde intermediate to the target alcohol using sodium borohydride.

Materials:

-

4-Methoxypyridine-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4-methoxypyridine-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add deionized water to quench the reaction and decompose the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow

Caption: Workflow for the two-stage synthesis of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

Spectroscopic Data: The following are predicted NMR data based on the structure. Actual experimental values may vary slightly.

-

¹H NMR (400 MHz, CDCl₃) δ: 8.35 (s, 1H), 8.20 (d, J = 5.0 Hz, 1H), 6.80 (d, J = 5.0 Hz, 1H), 4.70 (s, 2H), 3.90 (s, 3H), 2.50 (br s, 1H, OH).

-

¹³C NMR (101 MHz, CDCl₃) δ: 162.0, 152.0, 148.0, 125.0, 108.0, 60.0, 55.0.

Further characterization can be performed using Infrared (IR) spectroscopy and Mass Spectrometry (MS) to confirm the presence of functional groups and the molecular weight of the compound.

References

- 1. rsc.org [rsc.org]

- 2. (4-Methoxyphenyl)(pyridin-3-yl)methanol | C13H13NO2 | CID 10036218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - (4-methoxy-6-methylpyridin-3-yl)methanol (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 6. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

The Synthetic Utility of (4-Methoxypyridin-3-yl)methanol: A Versatile Building Block in Organic Synthesis

(4-Methoxypyridin-3-yl)methanol is a substituted pyridyl alcohol that holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. Its unique arrangement of a methoxy group and a hydroxymethyl group on a pyridine ring offers multiple reactive sites for functionalization, enabling its incorporation into a diverse range of molecular scaffolds. While detailed, publicly available experimental protocols for this specific compound are limited, its structural motifs are present in various biologically active compounds, suggesting its utility in the development of novel therapeutics.

This document aims to provide an overview of the potential applications of this compound in organic synthesis, drawing parallels from structurally related compounds and highlighting its prospective role in the synthesis of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

Applications in Organic Synthesis

The reactivity of this compound is primarily centered around the hydroxyl group of the methanol moiety and the potential for substitution on the pyridine ring. These reactive handles allow for its use as a precursor in the synthesis of more complex molecules.

Precursor for Kinase Inhibitors

The methoxypyridine scaffold is a common feature in a variety of kinase inhibitors, which are a class of targeted therapeutics used in the treatment of cancer and other diseases. For instance, derivatives of methoxypyridine have been utilized in the synthesis of Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. While a direct synthesis using this compound is not explicitly detailed in the provided information, the structural similarity to key intermediates suggests its potential as a valuable starting material.

A plausible synthetic route could involve the conversion of the hydroxyl group to a more reactive leaving group, such as a halide or a sulfonate, followed by a nucleophilic substitution reaction with a suitable amine or other nucleophile to construct the desired inhibitor scaffold.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often dysregulated in cancer. Kinase inhibitors targeting components of this pathway can block downstream signaling and inhibit cancer cell growth.

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Experimental Protocols (Hypothetical)

Protocol 1: Chlorination of this compound

This protocol describes the conversion of the primary alcohol to the corresponding chloride, a key transformation to enable subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)-4-methoxypyridine.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 139.15 |

| Thionyl chloride | 1.1 | 118.97 |

Note: The yield for this type of reaction is typically in the range of 80-95%, depending on the specific reaction conditions and purity of the starting material.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and subsequent functionalization of a derivative of this compound.

Caption: General workflow for derivatization of this compound.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its structural features suggest a high potential for application in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. Further research and publication of detailed experimental protocols are necessary to fully elucidate the synthetic utility of this compound and enable its broader application by the scientific community. The hypothetical protocols and workflows presented here provide a starting point for researchers interested in exploring the chemistry of this versatile pyridyl alcohol.

(4-Methoxypyridin-3-yl)methanol: A Versatile Building Block in Medicinal Chemistry

(4-Methoxypyridin-3-yl)methanol is a heterocyclic organic compound that holds significant potential as a versatile building block in the design and synthesis of novel therapeutic agents. Its unique structural features, combining a pyridine ring with methoxy and hydroxymethyl functional groups, offer multiple points for chemical modification, making it an attractive starting material for the development of diverse molecular scaffolds. This document provides an overview of its applications in medicinal chemistry, along with detailed protocols for its potential synthesis and utilization.

Applications in Drug Discovery

While direct applications of this compound are not extensively documented in publicly available literature, the broader class of methoxypyridine derivatives has been successfully employed in the development of a range of biologically active molecules. Based on the established roles of analogous compounds, this compound is a promising candidate for the synthesis of inhibitors for various enzymes and receptors.

Notably, substituted methoxypyridine cores are integral components of potent inhibitors of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), both of which are crucial targets in cancer therapy.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can occupy hydrophobic pockets in the active sites of these kinases. The hydroxymethyl group at the 3-position provides a convenient handle for further structural elaboration to optimize potency and pharmacokinetic properties.

Furthermore, related pyridine-containing structures are key intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders.[2] The hydroxymethyl group can be readily converted into a leaving group to facilitate coupling with a benzimidazole moiety, a common feature of many PPIs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| SMILES | COC1=C(C=NC=C1)CO |

| InChI | InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3 |

| Predicted XlogP | -0.1 |

Data sourced from PubChem CID 10844447.[3]

Experimental Protocols

The following sections provide detailed experimental protocols. Note that the synthesis of this compound is a proposed method based on established procedures for analogous compounds, as specific literature for its preparation is limited.

Synthesis of this compound

This proposed synthesis is adapted from methodologies used for structurally similar compounds, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[2][4] The workflow involves the reduction of a corresponding carboxylic acid or ester, which can be prepared from commercially available starting materials.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of 4-Methoxynicotinic Acid

-

To a stirred solution of 4-methoxynicotinic acid (1 equivalent) in methanol (10 volumes), cool the mixture to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 4-methoxynicotinate.

Step 2: Reduction of Methyl 4-Methoxynicotinate

-

To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

-

Slowly add a solution of methyl 4-methoxynicotinate (1 equivalent) in anhydrous THF (5 volumes) dropwise, keeping the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Utilization in the Synthesis of a PI3K/mTOR Inhibitor Scaffold

The following protocol illustrates how this compound can be used as a building block in the synthesis of a hypothetical sulfonamide methoxypyridine derivative, a scaffold known to exhibit PI3K/mTOR inhibitory activity.[1]

Logical Workflow for Application in PI3K/mTOR Inhibitor Synthesis

References

Application Notes and Protocols for (4-Methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and reactivity of (4-Methoxypyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, some protocols and reaction mechanisms are based on well-established procedures for structurally similar compounds and general organic chemistry principles.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its basic properties can be derived from its structure and data available on public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | PubChem |

| Molecular Weight | 139.15 g/mol | PubChem |

| Appearance | Predicted: White to off-white solid | - |

| Solubility | Predicted: Soluble in methanol, ethanol, and chlorinated solvents | - |

| InChIKey | OUNUFEHYGMCMEM-UHFFFAOYSA-N | PubChem |